molecular formula C6H4Br2FN B13893403 2-Bromo-3-(bromomethyl)-5-fluoropyridine

2-Bromo-3-(bromomethyl)-5-fluoropyridine

Cat. No.: B13893403
M. Wt: 268.91 g/mol
InChI Key: CWRLXSNZAWJEJQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-5-fluoropyridine typically involves the bromination of 3-(bromomethyl)-5-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-5-fluoropyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(methyl)-5-fluoropyridine.

Scientific Research Applications

2-Bromo-3-(bromomethyl)-5-fluoropyridine is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-5-fluoropyridine depends on its application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to active sites or interacting with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylpyridine
  • 3-Bromo-5-fluoropyridine
  • 2-Fluoro-3-(bromomethyl)pyridine

Uniqueness

2-Bromo-3-(bromomethyl)-5-fluoropyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in various reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2

InChI Key

CWRLXSNZAWJEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)F

Origin of Product

United States

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